![molecular formula C21H20N2O4S B3938902 N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3938902.png)
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
“N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide” is a chemical compound. It is used as a reagent in the synthesis of inhibitors related to cancer-specific carbonic anhydrase . It is also used in the synthesis of novel deacetylase inhibitors used in anti-tumor therapy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of 2-methyl-5-nitroimidazole derivatives by clubbing bioactive pharmacophores .Molecular Structure Analysis
The molecular formula of “2-Methyl-5-nitrobenzenesulfonamide” is C7H8N2O4S . Its average mass is 216.214 Da and its monoisotopic mass is 216.020477 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-nitrobenzenesulfonamide” include a melting point of 197-199°C, a predicted boiling point of 431.4±55.0°C, and a predicted density of 1.475±0.06 g/cm3 . It is sparingly soluble in chloroform and slightly soluble in methanol .Scientific Research Applications
Cancer Therapy Research
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide: has been identified as a chemical reagent in the synthesis of inhibitors targeting cancer-related enzymes such as carbonic anhydrases . These enzymes are involved in various physiological processes, and their abnormal activity is associated with the growth and proliferation of cancer cells. By inhibiting these enzymes, the compound contributes to the development of potential anti-cancer therapies.
Development of Deacetylase Inhibitors
This compound is also utilized in synthesizing novel deacetylase inhibitors . Deacetylases are enzymes that remove acetyl groups from proteins, affecting their function and interaction. Inhibitors of these enzymes are being researched for their potential use in anti-tumor therapy, as they can influence gene expression and induce cell cycle arrest or apoptosis in cancer cells.
Polymerization Inhibition
In the field of polymer science, N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide is explored for its role in inhibiting free radical polymerization . This process is crucial in manufacturing plastics and other polymeric materials. The compound can prevent runaway reactions during polymerization, which is essential for industrial safety and the quality control of the final product.
Molecular Complex Formation
The compound has been reported to react with diazacrown ether to form molecular complexes . This application is significant in the study of molecular interactions and the design of new materials with specific properties, such as enhanced stability or targeted functionality.
Analytical Chemistry
As a certified reference material, N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide is used in analytical chemistry for the calibration of instruments and validation of analytical methods . This ensures the accuracy and reliability of data in scientific research, particularly in the quantification of chemical substances.
Chemical Synthesis
The compound serves as a building block in chemical synthesis, providing a framework upon which various functional groups can be added to create new molecules . This versatility makes it valuable in the development of a wide range of chemical products, from pharmaceuticals to advanced materials.
Safety and Hazards
properties
IUPAC Name |
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-17-12-13-20(23(24)25)14-21(17)28(26,27)22(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVXQOXPPSIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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